1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride
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Overview
Description
1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClN3O4S and a molecular weight of 225.61 g/mol . This compound is known for its applications in various fields, including organic synthesis and materials chemistry.
Preparation Methods
The synthesis of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-5-nitroimidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Scientific Research Applications
1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to biological effects . The nitro group can also participate in redox reactions, contributing to its overall reactivity .
Comparison with Similar Compounds
1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride can be compared with similar compounds such as:
1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride: This compound has a similar structure but with different substitution patterns on the imidazole ring.
1-methylimidazole-2-sulfonyl chloride: Another sulfonyl chloride derivative with different substitution positions, leading to variations in reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
Molecular Formula |
C4H4ClN3O4S |
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Molecular Weight |
225.61 g/mol |
IUPAC Name |
1-methyl-5-nitroimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-6-3(13(5,11)12)4(7)8(9)10/h2H,1H3 |
InChI Key |
NMZXYLQSGVDMQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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